

Technical Guide: (R)-1-Boc-3-methylpiperazine as a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (R)-1-Boc-3-methylpiperazine

CAS No.: 163765-44-4

Cat. No.: B110525

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Executive Summary

(R)-1-Boc-3-methylpiperazine is a mono-protected, enantiopure diamine scaffold used extensively to introduce conformational constraint and solubility-enhancing motifs into drug candidates. Its value lies in the C3-methyl group, which serves two primary functions: it breaks molecular symmetry to improve target selectivity (particularly in kinases and GPCRs) and sterically hinders the adjacent nitrogen, modulating metabolic clearance rates.

This guide addresses the critical regiochemical nuances of this scaffold, provides validated protocols for its functionalization, and outlines its role in structure-activity relationship (SAR) optimization.

Chemical Profile & Regiochemical Definition

A common source of error in the utilization of this building block is nomenclature confusion regarding the position of the methyl group relative to the protecting group.

Identity & Properties

Parameter	Specification
IUPAC Name	tert-butyl (3R)-3-methylpiperazine-1-carboxylate
Common Synonyms	(R)-4-N-Boc-2-methylpiperazine; (R)-3-Methyl-1-Boc-piperazine
CAS Number	163765-44-4
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂
Molecular Weight	200.28 g/mol
Chirality	(R)-enantiomer
Physical State	White to off-white low-melting solid or viscous oil
Boiling Point	~268°C (Predicted)
pKa	~8.5 (Free amine, predicted)

Structural Regiochemistry (Critical)

The name "**(R)-1-Boc-3-methylpiperazine**" implies the following connectivity:

- N1 Position: Protected by tert-butoxycarbonyl (Boc).[\[2\]](#)[\[3\]](#)
- C3 Position: Substituted with a Methyl group.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- N4 Position: Free secondary amine.[\[3\]](#)

Structural Consequence: In this isomer, the methyl group is alpha to the free amine (N4). This creates steric hindrance around the nucleophilic center, which significantly impacts reaction kinetics compared to unsubstituted piperazine.

- Contrast: The isomer (R)-1-Boc-2-methylpiperazine would have the methyl group alpha to the protected nitrogen, leaving the free amine unhindered.

Synthetic Routes & Manufacturing

Understanding the origin of the material is essential for assessing enantiomeric excess (ee) and potential regioisomeric impurities.

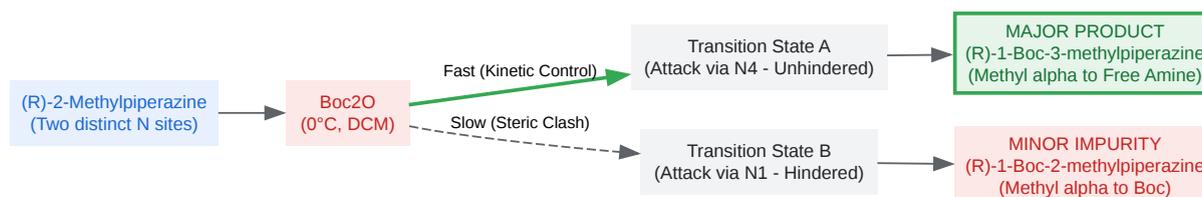
Primary Industrial Route: Regioselective Protection

The most scalable synthesis involves the reaction of (R)-2-methylpiperazine with Di-tert-butyl dicarbonate (Boc₂O).

- Mechanism: (R)-2-methylpiperazine has two nitrogen atoms: N1 (hindered by adjacent methyl) and N4 (unhindered).
- Selectivity: Under controlled conditions (low temperature, slow addition), Boc₂O preferentially reacts with the less hindered N4.
- Result: The product is chemically 1-Boc-3-methylpiperazine (renumbering N4 to N1 upon protection).[2]

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the kinetic selectivity that yields the target scaffold.



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Caption: Kinetic control favors protection of the distal nitrogen, yielding the target **(R)-1-Boc-3-methylpiperazine** where the free amine is sterically hindered.

Applications in Drug Discovery[1][5][11][12][13] Conformational Restriction

Unlike piperazine, which can adopt rapid chair-chair interconversions, the C3-methyl group locks the **(R)-1-Boc-3-methylpiperazine** scaffold into a preferred conformation. This reduces the entropic penalty upon binding to a protein target (e.g., Kinase ATP pockets).

Metabolic Stability

The C3-methyl group blocks a common site of oxidative metabolism (alpha-carbon hydroxylation) on the piperazine ring. Furthermore, by sterically crowding the N4 nitrogen, it can reduce N-oxidation or N-dealkylation rates in vivo.

Case Study Applications

- Kinase Inhibitors: Used to solubilize hydrophobic scaffolds (e.g., Palbociclib analogs) while maintaining selectivity via the chiral methyl contact.
- GPCR Antagonists: The methyl group often discriminates between receptor subtypes (e.g., CCR5, H3 receptors) by clashing with non-conserved residues in the binding pocket.

Experimental Protocols

Protocol A: N-Alkylation of **(R)-1-Boc-3-methylpiperazine**

Challenge: The free amine is sterically hindered by the alpha-methyl group. Standard S_N2 conditions may require elevated temperatures or polar aprotic solvents compared to unsubstituted piperazine.

Scope: Coupling the scaffold to an alkyl halide (R-X).

Materials:

- **(R)-1-Boc-3-methylpiperazine** (1.0 equiv)[2]
- Alkyl Halide (1.1 equiv)[10]
- K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for sluggish substrates)
- Acetonitrile (ACN) or DMF (anhydrous)[10]

Step-by-Step Methodology:

- Preparation: Charge a reaction vial with **(R)-1-Boc-3-methylpiperazine** (1.0 mmol, 200 mg) and anhydrous ACN (5 mL).
- Base Addition: Add K_2CO_3 (2.0 mmol, 276 mg). If the alkyl halide is secondary or unreactive, substitute with CS_2CO_3 .
- Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
- Reaction:
 - Standard: Stir at 60°C for 4–12 hours.
 - Optimization: Due to the alpha-methyl hindrance, if conversion is <50% after 4 hours, increase temperature to 80°C or switch solvent to DMF.
- Workup: Cool to room temperature. Filter off inorganic salts.[3][5] Concentrate the filtrate under reduced pressure.
- Purification: Dissolve residue in EtOAc, wash with water/brine. Dry over Na_2SO_4 . [3] Purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

- TLC/LCMS: Monitor the disappearance of the starting material (MW 200). The product should show a mass of [200 + Alkyl - Halide].
- NMR: The doublet for the C3-methyl group (approx 1.0-1.2 ppm) should remain distinct. Shift changes in the alpha-proton signal confirm N-alkylation.

Protocol B: Boc Deprotection (TFA Method)

Scope: Removal of the Boc group to liberate the distal amine for further functionalization.

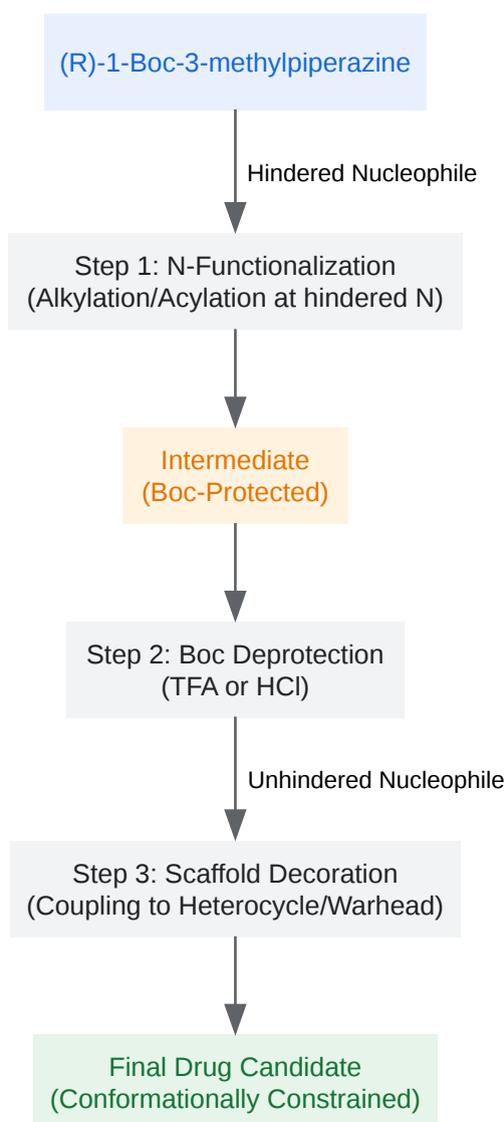
Methodology:

- Dissolve the N-alkylated intermediate in Dichloromethane (DCM) (0.1 M concentration).
- Cool to 0°C.

- Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise. Note: Large excess is standard to ensure rapid removal.
- Warm to room temperature and stir for 1–2 hours.
- Quench: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.
- Free Base Generation (Optional but Recommended): Redissolve in DCM, wash with saturated NaHCO_3 , dry over Na_2SO_4 , and concentrate.

Visualization: Medicinal Chemistry Workflow

This diagram outlines how this scaffold is integrated into a drug discovery cycle.



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Caption: The workflow typically functionalizes the hindered amine first, utilizing the Boc group to protect the distal amine until the final coupling steps.

Quality Control & Analytics

Chiral Purity (Enantiomeric Excess)

Ensuring the optical purity of the starting material is vital, as racemization is unlikely during standard alkylation but possible during harsh coupling conditions.

- Method: Chiral HPLC.
- Column: Chiralpak AD-H or OD-H are standard starting points for Boc-piperazines.
- Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).
- Specification: >98% ee is standard for pharmaceutical applications.

NMR Characterization

- ^1H NMR (CDCl_3 , 400 MHz):
 - Methyl Doublet: δ ~1.05 ppm (d, $J = 6.5$ Hz, 3H).
 - Boc Singlet: δ 1.45 ppm (s, 9H).
 - Methine (C3-H): Multiplet around 2.6–2.8 ppm (distinctive due to chiral center).

References

- Sigma-Aldrich. **(R)-1-Boc-3-methylpiperazine** Product Specification & Safety Data Sheet. [Link](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2756811: **(R)-1-Boc-3-methylpiperazine**. [Link](#)
- ChemicalBook. Product Properties and Synthesis of CAS 163765-44-4. [\[11\]\[2\]Link](#)

- Rossi, R., et al. "Regioselective functionalization of piperazine derivatives: A review of synthetic strategies." Tetrahedron, 2004.
- Jacobsen, E. N., et al. "Asymmetric Synthesis of Chiral Piperazines." Journal of Organic Chemistry. (General reference for chiral amine synthesis).

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Sources

- 1. [Buy Methyl 3-methylpiperazine-1-carboxylate | 26942-39-2 \[smolecule.com\]](#)
- 2. [\(R\)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 4. [chemimpex.com \[chemimpex.com\]](#)
- 5. [DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents \[patents.google.com\]](#)
- 6. [etheses.whiterose.ac.uk \[etheses.whiterose.ac.uk\]](#)
- 7. [\(R\)-1-Boc-3-methylpiperazine 97 163765-44-4 \[sigmaaldrich.com\]](#)
- 8. [\(S\)-1-Boc-3-甲基哌嗪 ≥98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- 9. [sarchemlabs.com \[sarchemlabs.com\]](#)
- 10. [researchgate.net \[researchgate.net\]](#)
- 11. [\(R\)-1-Boc-3-methylpiperazine | 163765-44-4 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Guide: (R)-1-Boc-3-methylpiperazine as a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110525#r-1-boc-3-methylpiperazine-as-a-chiral-building-block\]](https://www.benchchem.com/product/b110525#r-1-boc-3-methylpiperazine-as-a-chiral-building-block)

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